(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone is a synthetic glucocorticoid, a type of corticosteroid hormone that is used to treat various inflammatory and autoimmune conditions, as well as certain types of cancers . It is derived from hydrocortisone (cortisol) and is known for its potent anti-inflammatory and immunosuppressive properties . Prednisolone is commonly used to manage conditions such as rheumatoid arthritis, asthma, multiple sclerosis, and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prednisolone can be synthesized through several chemical routes. One common method involves the conversion of prednisone acetate to prednisolone. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups at positions 3 and 20.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester at position 21 to yield prednisolone.
Industrial Production Methods
Industrial production of prednisolone often involves microbial transformation using Arthrobacter species to convert hydrocortisone to prednisolone. This biotransformation process is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Prednisolone undergoes various chemical reactions, including:
Oxidation: Prednisolone can be oxidized to form prednisolone acetate.
Reduction: Reduction of the keto group at position 11.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Major Products Formed
Prednisolone Acetate: Formed through oxidation and esterification reactions.
Hydrocortisone: Can be converted to prednisolone through microbial transformation.
Scientific Research Applications
Prednisolone has a wide range of applications in scientific research:
Mechanism of Action
Prednisolone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes . This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The overall effect is a reduction in inflammation and suppression of the immune response .
Comparison with Similar Compounds
Similar Compounds
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: Similar in potency to prednisolone but has a different pharmacokinetic profile.
Dexamethasone: A more potent glucocorticoid with a longer duration of action compared to prednisolone.
Uniqueness of Prednisolone
Prednisolone is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications . Unlike prednisone, prednisolone does not require hepatic conversion, making it more suitable for patients with liver impairment .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
OIGNJSKKLXVSLS-UODUAIPHSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.